(3S)-3-Amino-3-cyclobutylpropanamide
Description
(3S)-3-Amino-3-cyclobutylpropanamide is a chiral amino acid derivative characterized by a cyclobutyl substituent attached to the β-carbon of a propanamide backbone. Its stereochemistry at the 3-position (S-configuration) and the cyclobutyl group confer unique physicochemical and biological properties. The compound’s structure enables interactions with biological targets through hydrogen bonding (amide and amino groups) and hydrophobic interactions (cyclobutyl ring), making it a promising candidate for medicinal chemistry and drug development.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3S)-3-amino-3-cyclobutylpropanamide |
InChI |
InChI=1S/C7H14N2O/c8-6(4-7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H2,9,10)/t6-/m0/s1 |
InChI Key |
TYNJZLLZCYVHPI-LURJTMIESA-N |
Isomeric SMILES |
C1CC(C1)[C@H](CC(=O)N)N |
Canonical SMILES |
C1CC(C1)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-cyclobutylpropanamide typically involves the following steps:
Amination: The addition of an amino group to the cyclobutylated intermediate.
Amidation: The formation of the amide bond to yield the final product.
Common reagents used in these reactions include cyclobutyl halides, amines, and amide-forming agents. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of (3S)-3-Amino-3-cyclobutylpropanamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-cyclobutylpropanamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutylamines.
Scientific Research Applications
(3S)-3-Amino-3-cyclobutylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-cyclobutylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and functional differences between (3S)-3-Amino-3-cyclobutylpropanamide and analogous compounds:
*Inferred from structural analogs; †Estimated based on similar compounds.
Key Observations:
- Cyclobutyl vs.
- Amide vs. Ester : Unlike the ester derivative (), the amide group in the target compound enhances hydrogen-bonding capacity, which may improve target binding affinity.
- Substituent Effects : Bulky substituents like methylcyclohexyl () increase lipophilicity but may reduce solubility, whereas aromatic rings (e.g., pyrimidine in ) enable distinct binding modes.
Cyclobutyl Derivatives
- Methyl 3-amino-3-cyclobutylpropanoate hydrochloride (): Exhibits distinct biological properties due to the cyclobutyl group, though its ester functionality limits stability compared to amides.
- (3S)-3-Amino-3-cyclobutylpropanamide: Predicted to exhibit enhanced receptor binding due to the amide group’s hydrogen-bonding capacity. Its intermediate ring size may optimize membrane permeability and target engagement.
Cyclohexyl and Aromatic Derivatives
- (3S)-3-Amino-3-(2-methylcyclohexyl)propanamide (): The methylcyclohexyl group enhances lipophilicity, favoring interactions with hydrophobic protein pockets. However, this may reduce aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
